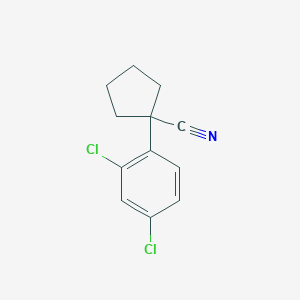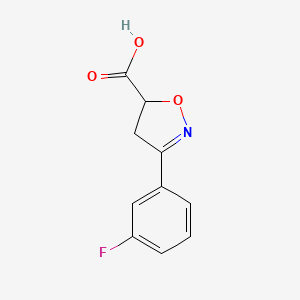
Methyldiphenylsilane
説明
Methyldiphenylsilane, also known as Diphenylmethylsilane, is a chemical compound with the linear formula (C6H5)2SiHCH3 . It has a molecular weight of 198.34 .
Molecular Structure Analysis
Methyldiphenylsilane contains a total of 28 atoms, including 14 Hydrogen atoms and 13 Carbon atoms . The molecule has a total of 29 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
Methyldiphenylsilane has a refractive index of n20/D 1.571 (lit.) and a density of 0.995 g/mL at 25 °C (lit.) . It has a boiling point of 93-94 °C/1 mmHg (lit.) . The physical state of Methyldiphenylsilane is liquid and it appears colorless .科学的研究の応用
Protective Coatings for Metals
Methyldiphenylsilane derivatives, such as high molecular weight methyl phenyl polysiloxane resins, are applied in protective coatings for metals like structural steel. These resins provide remarkable adhesion, scratch resistance, and high wear endurance, effectively protecting metals from corrosion and chemical aggression (Barletta et al., 2015).
Mizoroki-Heck Reactions
Methyldiphenylsilane is used in Mizoroki-Heck reactions, a type of organic chemical reaction. Specifically, (1-fluorovinyl)methyldiphenylsilane reacts with aryl iodides under certain conditions to yield β-aryl-(α-fluorovinyl)methyldiphenylsilanes, demonstrating excellent stereoselectivity (Hirotaki & Hanamoto, 2011).
Optoelectronic Device Applications
Polysilanes, which include methyldiphenylsilane derivatives, are essential in optoelectronic devices. Their properties, such as band gap energy levels, redox stability, and interaction with semiconducting substrates, can be tailored for specific applications. This makes them suitable for use in solar cells, light-emitting diodes, and other electronic devices (Cleij et al., 2000).
Improvement of Material Properties
Methyldiphenyl diisocyanate (MDI) enhances the wettability and adhesion of blend solutions like poly(lactic acid) and chitosan when coated on PLA film. This application is significant in the development of bio-based multi-layer films, particularly in food packaging (Gartner et al., 2015).
Synthesis of Oligosilanes
The electrochemical reaction of hydrosilane compounds, including Methylphenylsilane, facilitates the synthesis of oligosilanes. These compounds, consisting mainly of Si-Si bonds, are crucial in the development of various silicon-based materials (Kimata et al., 1994).
Electroluminescence Applications
Methyldiphenylsilane-based polysilanes are explored for their electroluminescence (EL) properties. These materials can be used in EL devices, offering potential for applications in displays and lighting technologies (Kamata et al., 2003).
Gas Chromatography
Polysiloxanes containing methyl and phenyl groups, like methyldiphenylsilane, are characterized for use as stationary phases in gas chromatography. This application is crucial for the separation and analysis of various chemical compounds (Mayer et al., 1999).
Safety and Hazards
Methyldiphenylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Methyldiphenylsilane, also known as Diphenylmethylsilane, is a chemical compound with the molecular formula (C6H5)2SiHCH3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Methyldiphenylsilane is primarily used in laboratory settings
Mode of Action
It is primarily used in laboratory settings for chemical reactions .
Pharmacokinetics
Given its use in laboratory settings, it is likely that these properties would vary depending on the specific experimental conditions .
Action Environment
The action, efficacy, and stability of Methyldiphenylsilane can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from air and moisture, as these conditions can lead to decomposition .
特性
InChI |
InChI=1S/C13H13Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHRRIGNGQFVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883569 | |
| Record name | Benzene, 1,1'-(methylsilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
| Record name | Diphenylmethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20644 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyldiphenylsilane | |
CAS RN |
776-76-1 | |
| Record name | Methyldiphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(methylsilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(methylsilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDIPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSW7GCX9EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)







![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)